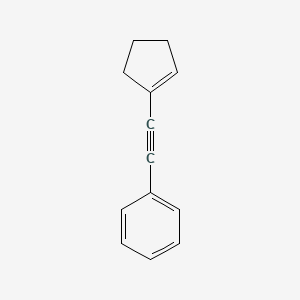
(1-Cyclopenten-1-ylethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of benzene, where a cyclopentene ring is attached to the benzene ring through an ethynyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopenten-1-ylethynyl)benzene can be achieved through several methods. One common approach involves the reaction of cyclopentenone with phenylacetylene in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of palladium or ruthenium catalysts to facilitate the coupling reaction .
Another method involves the use of organocerium reagents, generated in situ from aryl and heteroaryl lithium compounds, which react with cycloalkanones to provide alkoxides. The addition of MsCl or SOCl2 with DBU gives aryl-substituted cycloalkenes in good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing palladium or ruthenium catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1-Cyclopenten-1-ylethynyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclopentyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentylbenzene.
Aplicaciones Científicas De Investigación
(1-Cyclopenten-1-ylethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1-Cyclopenten-1-ylethynyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the loss of a proton to regenerate the aromatic system . The specific pathways and targets depend on the nature of the reaction and the functional groups involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentene: A simple cycloalkene with similar structural features but lacking the benzene ring.
Phenylacetylene: Contains a phenyl group attached to an ethynyl group, similar to the ethynyl linkage in (1-Cyclopenten-1-ylethynyl)benzene.
Cyclopentylbenzene: A derivative where the cyclopentene ring is fully saturated.
Uniqueness
This compound is unique due to its combination of a cyclopentene ring and a benzene ring connected through an ethynyl linkage. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propiedades
Número CAS |
55110-61-7 |
|---|---|
Fórmula molecular |
C13H12 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-(cyclopenten-1-yl)ethynylbenzene |
InChI |
InChI=1S/C13H12/c1-2-6-12(7-3-1)10-11-13-8-4-5-9-13/h1-3,6-8H,4-5,9H2 |
Clave InChI |
ACZRJBFIJYKISS-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C1)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


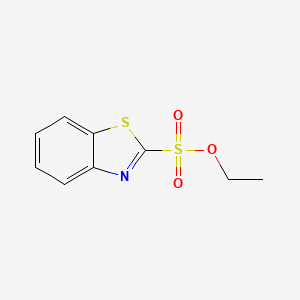
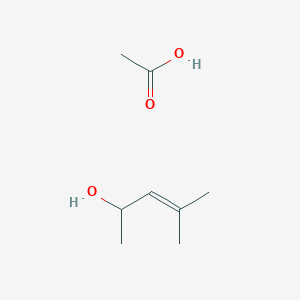
![1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14642356.png)

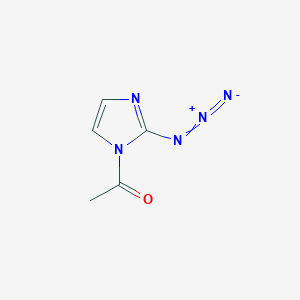
![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
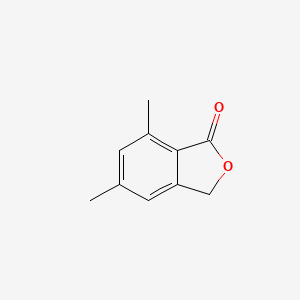
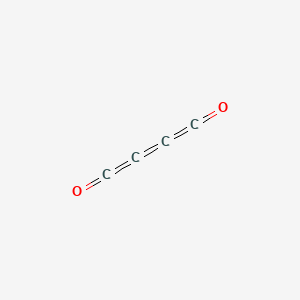
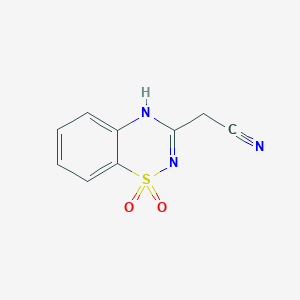
![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)
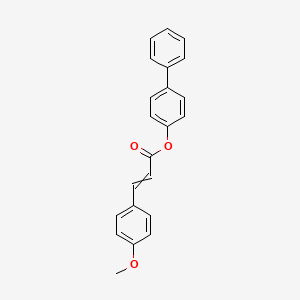
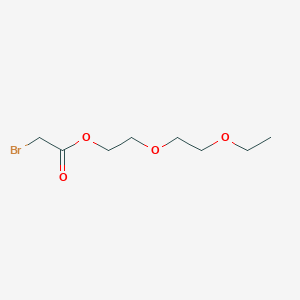
![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)
